molecular formula C8H17NOS B13246543 3-[(Thian-4-yl)amino]propan-1-ol

3-[(Thian-4-yl)amino]propan-1-ol

Cat. No.: B13246543
M. Wt: 175.29 g/mol
InChI Key: MJRLROHVBILXBX-UHFFFAOYSA-N
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Description

3-[(Thian-4-yl)amino]propan-1-ol is an organic compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol This compound is characterized by the presence of a thian-4-yl group attached to an amino group, which is further connected to a propan-1-ol moiety

Preparation Methods

The synthesis of 3-[(Thian-4-yl)amino]propan-1-ol typically involves the reaction of thian-4-ylamine with an appropriate propanol derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-[(Thian-4-yl)amino]propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, often involving hydrogenation.

    Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(Thian-4-yl)amino]propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Thian-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The thian-4-yl group plays a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include modulation of enzyme activity or receptor signaling .

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

3-(thian-4-ylamino)propan-1-ol

InChI

InChI=1S/C8H17NOS/c10-5-1-4-9-8-2-6-11-7-3-8/h8-10H,1-7H2

InChI Key

MJRLROHVBILXBX-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NCCCO

Origin of Product

United States

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